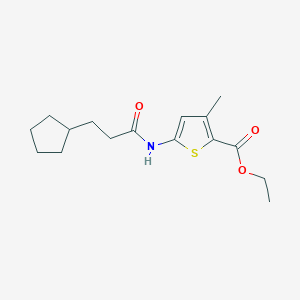

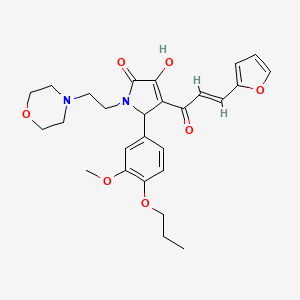

![molecular formula C12H19ClN6 B2759819 1,5-Dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1h-pyrazol-4-amine hydrochloride CAS No. 1431966-54-9](/img/structure/B2759819.png)

1,5-Dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1h-pyrazol-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines . It’s synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . This method provides quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are primarily condensation reactions . Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Scientific Research Applications

Synthesis Techniques and Chemical Reactions

Research has explored various synthesis techniques and chemical reactions involving azole and pyrazole derivatives. For instance, the utility of pyrazolylchalcone synthon to synthesize azolopyrimidines using grindstone technology demonstrates innovative approaches to create compounds with potential applications in medicinal chemistry and materials science (El-Hashash, Gomha, & El-Arab, 2017). Similarly, the synthesis of novel heterospirocyclic 3-amino-2H-azirines as synthons for heterocyclic α-amino acids reveals methods for generating building blocks for further pharmaceutical research (Strässler, Linden, & Heimgartner, 1997).

Antibacterial and Antifungal Activities

Several studies have identified antibacterial and antifungal activities associated with azole and pyrazole derivatives, indicating their potential in developing new antimicrobial agents. For instance, the synthesis of some new pyrazoline and pyrazole derivatives showed promising antimicrobial activities against various organisms, suggesting these compounds could be used to develop new antibacterial and antifungal drugs (Hassan, 2013).

Application in Material Science

Compounds related to the query have applications in material science, such as the self-organization processes of Cu2+ complexes of [1+1] 1H-pyrazole azamacrocycles, indicating potential uses in the development of new materials with specific magnetic, conductive, or catalytic properties (Lopera et al., 2020).

Potential in Drug Development

The structural diversity and biological activities associated with azole and pyrazole compounds underscore their potential in drug development. For example, facile synthesis and characterization of novel 6-aminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties have been reported, showcasing the potential for creating new compounds with significant antimicrobial activities (Idrees, Kola, & Siddiqui, 2019).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1,5-dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6.ClH/c1-8-10(13)11(16-17(8)2)12-15-14-9-6-4-3-5-7-18(9)12;/h3-7,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZGAIOWASTYKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C2=NN=C3N2CCCCC3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

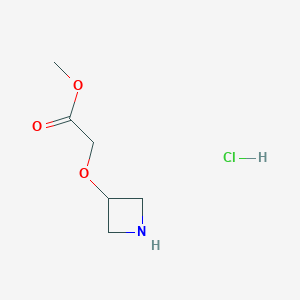

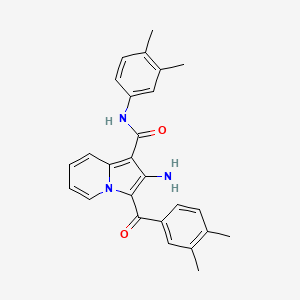

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(1,3-dioxoisoindol-2-yl)benzoate](/img/structure/B2759743.png)

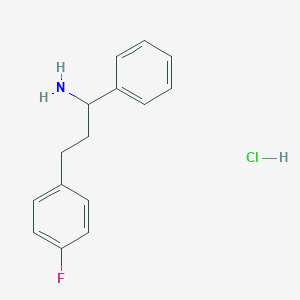

![[1-(4-Butylphenyl)ethyl]amine](/img/structure/B2759744.png)

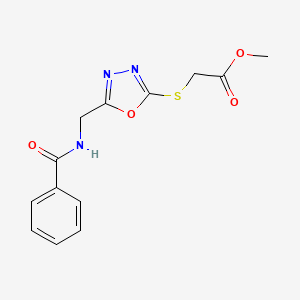

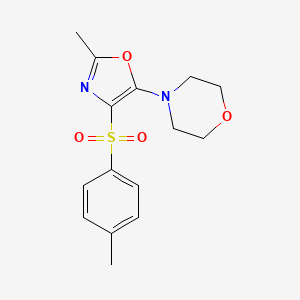

![3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2759745.png)

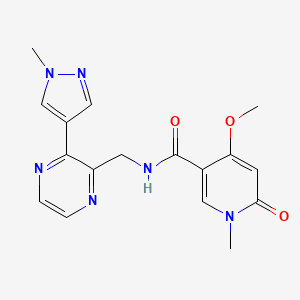

![2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2759748.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2759752.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea](/img/structure/B2759759.png)